molecular formula C18H18N2O3 B5226329 N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Katalognummer B5226329
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: OTUVCWRTKHVKOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a non-opioid drug that targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of chronic pain.

Wirkmechanismus

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide acts by targeting the AT2 receptor, which is expressed in the peripheral nervous system and is involved in the regulation of pain signaling pathways. Activation of the AT2 receptor leads to the release of endogenous opioids, which can reduce pain. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to selectively activate the AT2 receptor, without affecting the AT1 receptor, which is involved in blood pressure regulation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to reduce pain behaviors in preclinical models of chronic pain. It has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development and maintenance of chronic pain. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been well-tolerated in preclinical studies, with no evidence of toxicity or adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models of chronic pain, which makes it a well-characterized tool for investigating pain signaling pathways. However, the limitations of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide include its specificity for the AT2 receptor, which may limit its usefulness in investigating other pain signaling pathways.

Zukünftige Richtungen

There are several future directions for the development and use of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain and osteoarthritis. Clinical trials are currently underway to investigate the safety and efficacy of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in these conditions. Another potential application is in the investigation of pain signaling pathways, particularly those involving the AT2 receptor. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide could be used as a tool to investigate the role of the AT2 receptor in pain signaling and to identify potential targets for the development of new pain therapies.

Synthesemethoden

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form 2-(2-hydroxybenzoyl)acetamidobenzoic acid. The final step involves the reaction of this intermediate with 2-ethyl-6-methylphenylamine to form N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. It has been shown to be effective in reducing pain behaviors in these models, without producing the side effects associated with opioids. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to have a long duration of action, which makes it a promising candidate for the treatment of chronic pain.

Eigenschaften

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-13-8-6-7-12(2)17(13)19-16(21)11-20-14-9-4-5-10-15(14)23-18(20)22/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVCWRTKHVKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.